5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole

Organometallic chemistry Cross-coupling selectivity Sequential derivatization

5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is a trisubstituted benzimidazole (1,3-benzodiazole) derivative carrying bromine at the 5-position, chlorine at the 2-position, and a methyl group at N-1. It belongs to the broader class of halogenated benzimidazoles, which are recognized for their utility as synthetic intermediates and for their diverse biological activities including kinase inhibition and bromodomain modulation.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5
CAS No. 1260763-97-0
Cat. No. B2387785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole
CAS1260763-97-0
Molecular FormulaC8H6BrClN2
Molecular Weight245.5
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)N=C1Cl
InChIInChI=1S/C8H6BrClN2/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3
InChIKeyFLGSQFLDEHSMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole (CAS 1260763-97-0): Core Benzimidazole Building Block for Medicinal Chemistry and Fragment-Based Design


5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is a trisubstituted benzimidazole (1,3-benzodiazole) derivative carrying bromine at the 5-position, chlorine at the 2-position, and a methyl group at N-1. It belongs to the broader class of halogenated benzimidazoles, which are recognized for their utility as synthetic intermediates and for their diverse biological activities including kinase inhibition and bromodomain modulation. The compound is routinely supplied as a research chemical with typical commercial purity of 95–98% . The simultaneous presence of two distinguishable halogen leaving groups (Br and Cl) and an N-methyl blocking group makes this compound a versatile, regiochemically defined building block for sequential cross-coupling and nucleophilic aromatic substitution chemistry.

Why 5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole Cannot Be Simply Replaced by In-Class Analogs for MedChem Synthesis


Benzimidazole derivatives are not interchangeable modules. The precise position and identity of halogen substituents dictate the reactivity profile in metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) sequences, while the N-1 methyl group locks the tautomeric state, eliminating the NH/tautomer ambiguity that complicates reaction monitoring and biological assay interpretation in N-unsubstituted analogs. In the polyhalogenobenzimidazole series, even subtle changes in the halogenation pattern shift kinase selectivity between CK1 and CK2 isoforms [1]. Substituting this compound with, for example, 2-chloro-1-methyl-1H-benzimidazole (lacking the 5-bromo handle) removes the more reactive bromide leaving group required for the first step of many orthogonal derivatization sequences, while replacement with 5-bromo-1-methyl-1H-benzimidazole (lacking the 2-chloro substituent) forfeits the second, electronically differentiated functionalization site. These differences have direct consequences for synthetic route design, intermediate stability, and the final compound library diversity achievable from a single starting material.

Quantitative Differentiation Table: 5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole vs. Its Closest Analogs


Orthogonal Cross-Coupling Potential: Sequential Br-Selective Then Cl-Selective Functionalization vs. Mono-Halogen or Identical-Dihalogen Analogs

The compound presents two electronically and sterically distinct halogen sites: C5–Br and C2–Cl. Under standard Pd(0)-catalyzed Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition significantly faster than aryl chlorides, enabling sequential, regiocontrolled functionalization without protecting group manipulation. In contrast, the closest mono-halogen analogs — 2-chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1) and 5-bromo-1-methyl-1H-benzimidazole — each offer only a single reactive site, while symmetrically dihalogenated analogs (e.g., 5,6-dichloro-1-methyl-1H-benzimidazole) provide two sites of equivalent reactivity, precluding sequential orthogonal derivatization [1]. The N-1 methyl group further prevents competitive NH-deprotonation side reactions observed with N-unsubstituted 5-bromo-2-chloro-1H-benzimidazole.

Organometallic chemistry Cross-coupling selectivity Sequential derivatization

Molecular Weight and Predicted logP Distinction: Lipophilicity Tuning with 5-Bromo Substitution vs. Des-Bromo 2-Chloro-1-methyl-1H-benzimidazole

The 5-bromo substituent increases molecular weight by 78.9 Da and adds significant lipophilicity compared to the des-bromo analog 2-chloro-1-methyl-1H-benzimidazole. While experimentally measured logP values are not publicly reported for this specific compound, the difference in halogen composition (Br + Cl vs. Cl alone) is known to increase calculated logP by approximately 1.0–1.2 log units based on fragment-based contribution methods (Br atom contribution ~0.8–1.0; Cl atom contribution ~0.6–0.7) [1]. The target compound's molecular weight of 245.50 g/mol places it 47.3% higher than 2-chloro-1-methyl-1H-benzimidazole (166.61 g/mol), directly affecting solubility, membrane permeability, and chromatographic retention time. Measured density is 1.7±0.1 g/cm³ and predicted boiling point is 361.5±34.0 °C at 760 mmHg .

Physicochemical properties logP tuning Drug-likeness optimization

Kinase Inhibition Scaffold Potential: Class-Level CK2 Inhibitory Activity of 2-Chloro-Substituted Polyhalogenobenzimidazoles vs. 2-Alkyl or 2-Trifluoromethyl Analogs

Although no direct in vitro profiling data have been published for 5-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole itself, class-level evidence from the polyhalogenobenzimidazole series demonstrates that benzimidazoles bearing chlorine at position 2 exhibit potent CK2 inhibitory activity (IC50 range: 0.49–0.93 μM) while retaining CK1 inhibition (IC50 range: 18.4–2.2 μM), in contrast to 2-trifluoromethyl-substituted analogs which are nearly inactive against CK1 [1]. The presence of the 2-chloro substituent in the target compound thus places it in the same functional subclass as the confirmed CK2/CK1 dual-inhibitor chemotype, distinguishing it from 2-methyl, 2-ethyl, or 2-trifluoromethyl benzimidazole analogs that lack this inhibitory profile.

Casein kinase 2 inhibition Kinase drug discovery Structure-activity relationship

Tautomeric Stability: N1-Methyl Blocking Eliminates Prototropic Equilibration vs. N-Unsubstituted 5-Bromo-2-chloro-1H-benzimidazole

N-Unsubstituted benzimidazoles, including 5-bromo-2-chloro-1H-benzimidazole (CAS 683240-76-8), undergo rapid prototropic tautomerism in solution, interconverting between the 1H-tautomer and 3H-tautomer. This tautomeric exchange generates a mixture of reacting species and complicates both synthetic chemistry (regioselectivity of electrophilic substitution) and biological testing (ambiguous target binding species). The N1-methyl group in the target compound quantitatively blocks this tautomerism, yielding a single, structurally defined species in solution [1]. The measured purity of commercial batches (95–98%) corresponds to this single defined molecular entity, whereas N-unsubstituted analogs may contain variable tautomer ratios depending on solvent, temperature, and pH, introducing batch-to-batch irreproducibility.

Tautomerism Reaction reproducibility Assay consistency

High-Value Application Scenarios for 5-Bromo-2-chloro-1-methyl-1H-1,3-benzodiazole Based on Verified Differentiation Evidence


Sequential Diversification for Targeted Benzimidazole Libraries in Fragment-Based Drug Discovery (FBDD)

The compound's two distinguishable halogen sites (C5–Br for first Suzuki coupling; C2–Cl for second SNAr or Buchwald–Hartwig amination) enable construction of focused benzimidazole libraries with controlled regiochemistry. This is directly derived from the orthogonal cross-coupling evidence (Section 3, Item 1). A medicinal chemistry team procuring this scaffold can generate >100 diverse analogs from a single multi-gram batch using automated parallel synthesis platforms, while mono-halogen analogs would require separate syntheses of each regioisomeric series [1]. The N1-methyl lock ensures that all library members exist as single defined tautomers, facilitating unambiguous structure-activity relationship (SAR) interpretation.

CK2-Targeted Probe Compound Synthesis Using the 2-Chloro Pharmacophore

Building on the class-level CK2 inhibition evidence (Section 3, Item 3), this compound serves as a suitable starting point for synthesizing ATP-competitive CK2 probe molecules. The 2-chloro substituent can be replaced with amine nucleophiles in the final diversification step while retaining the 5-bromo handle for subsequent radiolabeling or bioconjugation. Procurement of this specific dihalogenated scaffold is warranted over 2-chloro-only analogs because it preserves the second reactive site for late-stage functionalization without requiring de novo halogen introduction [1].

Physicochemical Property-Tuned Lead Optimization with Defined logP Envelope

As demonstrated in the logP analysis (Section 3, Item 2), the compound occupies a specific lipophilicity range (estimated logP ~2.5–3.0) that is higher than des-bromo analogs but lower than dibromo or polybromo alternatives. This makes it suitable for lead series where target engagement requires halogen bonding with a bromine atom while maintaining overall drug-like properties within the Rule of 5 space. Procurement of this specific bromo-chloro combination allows SAR exploration around halogen bonding without exceeding a logP threshold that would compromise aqueous solubility or metabolic stability [1].

Process Chemistry Scale-Up with Single-Tautomer Reproducibility

For process R&D groups scaling up benzimidazole-based API intermediates, the tautomeric stability conferred by the N1-methyl group (Section 3, Item 4) translates into consistent reaction kinetics, simplified in-process control (single HPLC peak), and straightforward crystallization optimization. Unsubstituted benzimidazoles with the same halogenation pattern but lacking N-methyl protection exhibit variable tautomer ratios that can shift with solvent, temperature, and pH, introducing batch-to-batch inconsistency that fails GMP intermediate specifications [1]. Commercial availability at 95–98% purity from multiple suppliers further reduces procurement risk for kilogram-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2-chloro-1-methyl-1h-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.